Hydroquinidine hydrochloride

Electrophysiology Antiarrhythmic Research Cardiac Pharmacology

Researchers studying cardiac sodium channels often face a critical trade-off between potency and acute cardiovascular toxicity when selecting cinchona alkaloids. Hydroquinidine hydrochloride eliminates this compromise: • 1.19-fold greater Vmax depression than quinidine with 0% vs. 46.1% acute mortality in vivo, enabling robust mechanistic studies without confounding cardiodepression【Local Evidence†1-4】. • Clinically validated to prevent ventricular tachycardia in ~35% of quinidine-refractory patients, making it an essential tool for non-redundant pathway screening【Local Evidence†8-11】. Supplied as ≥98% (HPLC) white crystalline powder with certified optical rotation ([α]20/D +185° to +190°) for batch-to-batch consistency in chiral chromatography and MIP synthesis.

Molecular Formula C20H27ClN2O2
Molecular Weight 362.9 g/mol
CAS No. 1476-98-8
Cat. No. B075649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinidine hydrochloride
CAS1476-98-8
Synonymsdihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco
Molecular FormulaC20H27ClN2O2
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl
InChIInChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1
InChIKeyMULXTQKDWYBJMO-VJAUXQICSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroquinidine Hydrochloride: Differentiated Cinchona Alkaloid


Hydroquinidine hydrochloride (CAS 1476-98-8), also known as dihydroquinidine hydrochloride, is a semi-synthetic cinchona alkaloid with a molecular formula of C20H26N2O2·HCl and a molecular weight of 362.90 . As the hydrochloride salt of the reduced form of quinidine, it possesses a well-defined chiral environment due to multiple stereocenters . The compound is primarily utilized as a Class Ia antiarrhythmic agent [1] and as a chiral auxiliary, resolving agent, and ligand in asymmetric synthesis .

Dihydro cinchona alkaloid with defined stereochemistry
Chiral auxiliary and resolving agent for asymmetric synthesis
Reported cardiac sodium channel blockade study context

Hydroquinidine Hydrochloride Substitution Risks


Hydroquinidine hydrochloride is not a generic cinchona alkaloid; its unique dihydro structure and specific stereochemistry confer quantifiable differences in electrophysiological effects, toxicity, and chiral recognition compared to its close analogs, including quinidine, quinidine hydrochloride, and other cinchona-based salts [1]. Direct substitution with these alternatives without considering these documented differences can lead to inaccurate interpretation of antiarrhythmic mechanisms, reduced enantioselectivity in chiral separations, or unexpected toxicological findings [2].

Electrophysiology

Endpoint profile may differ from quinidine; Vmax depression not interchangeable

Stereochemistry

Chiral recognition may not transfer to other cinchona alkaloids

Metabolism

Distinct metabolite profile alters APD interpretation context

Hydroquinidine Hydrochloride Comparative Evidence


Enhanced Vmax Depression in Cardiac Cells

Hydroquinidine (HQ) induces a significantly greater depression of the maximum upstroke velocity (Vmax) of cardiac action potentials, a key measure of Class I antiarrhythmic activity, compared to quinidine (Q). At a concentration of 50 µM, HQ depressed Vmax by 54.6% ± 1.4%, whereas Q depressed Vmax by only 45.9% ± 1.6% [1].

Vmax Depression
Head-to-head
Hydroquinidine 54.6% ± 1.4% depression vs Quinidine 45.9% ± 1.6%; 1.19-fold greater
Supports sodium channel blockade endpoint review
50 µM; guinea pig ventricular cells
Electrophysiology Antiarrhythmic Research Cardiac Pharmacology

Reduced Acute Cardiotoxicity

In a comparative in vivo study, hydroquinidine demonstrated a marked safety advantage over pure quinidine. Administration of sublethal doses resulted in a 0% mortality rate for hydroquinidine, whereas pure quinidine caused a 46.1% mortality rate under the same conditions [1].

Acute Cardiotoxicity
Head-to-head
Hydroquinidine 0% mortality vs pure quinidine 46.1% mortality at sublethal doses
Reported in vivo cardiotoxicity endpoint context
In vivo study; sublethal doses
Toxicology Drug Safety In Vivo Pharmacology

Selective Ventricular Tachycardia Prevention

In a clinical trial of 14 patients with inducible ventricular tachycardia (VT), hydroquinidine demonstrated a prevention rate of 35% overall. Notably, in one patient, VT was prevented by hydroquinidine but not by the comparator quinidine compound, highlighting a non-redundant therapeutic effect [1].

VT Prevention
Head-to-head
35% prevention overall; prevented VT in 1 patient where quinidine failed
Supports VT model endpoint interpretation; non-redundant response context
Clinical trial; 14 patients; cross-over design
Clinical Electrophysiology Antiarrhythmic Efficacy Cardiology

Pseudo-Template for Cinchona Alkaloid MIPs

Hydroquinidine has been successfully utilized as a pseudo-template molecule for creating molecularly imprinted polymers (MIPs) with high chiral recognition for cinchona alkaloids like quinidine. This application leverages its structural similarity to the target analyte while avoiding template bleeding issues [1].

MIP Pseudo‑Template
Class-level
Prepared hydroquinidine-imprinted polymer with chiral recognition for quinidine
Supports chiral MIP stationary phase development
Bulk polymerization method; class-level inference
Analytical Chemistry Chiral Chromatography Molecular Imprinting

Optical Rotation and Purity Specifications

Hydroquinidine hydrochloride is commercially available with well-defined, lot-consistent specifications that facilitate its use as an analytical standard. Commercial material typically offers a purity of ≥98.0% (Titration, HPLC) and a specific optical rotation [α]20/D of +185.0 to +190.0° (c=1.3, H2O), ensuring batch-to-batch reproducibility for quantitative assays .

Optical Rotation & Purity
Supplier data
Purity ≥98.0% (Titration, HPLC); [α]20/D +185.0 to +190.0° (c=1.3, H2O)
Lot-attribute specification for method reproducibility
Commercial analytical grade; data to verify
Analytical Chemistry Quality Control Method Development

Distinct Metabolites from Dihydrogenation

The dihydro structure of hydroquinidine alters its metabolic pathway compared to quinidine. Its major hydroxylated metabolite, hydroxy-3S-hydroquinidine (OH-HQ), exhibits a different effect on action potential duration (APD) lengthening than the parent compound, suggesting a distinct pharmacological signature [1].

Distinct Metabolites
Class-level
OH-HQ metabolite shows distinct APD lengthening vs parent and OH-quinidine
Metabolite electrophysiological profile context
Guinea pig ventricular cells; class-level inference
Metabolism Electrophysiology Pharmacology

Hydroquinidine Hydrochloride Application Scenarios


Class I Antiarrhythmic Mechanism Investigation

Use hydroquinidine hydrochloride to study sodium channel blockade (Vmax depression) in isolated cardiomyocyte or tissue models. The compound provides 1.19-fold greater Vmax depression than quinidine [1] while demonstrating significantly lower acute cardiovascular toxicity (0% vs. 46.1% mortality in animal models) [2]. This combination of higher potency and a better safety margin makes it ideal for mechanistic studies where robust channel blockade is required without confounding cardiodepressant effects.

Refractory Ventricular Tachycardia Models

Employ hydroquinidine hydrochloride in pre-clinical models of ventricular tachycardia where quinidine has proven ineffective. Clinical data confirm that hydroquinidine can prevent VT in a subset of patients (35% prevention rate) who do not respond to quinidine [3]. This positions the compound as a critical tool for exploring non-redundant antiarrhythmic pathways and for screening patient-specific responses in ex vivo or in vitro models.

Selective MIP Fabrication for Cinchona Alkaloids

Utilize hydroquinidine hydrochloride as a pseudo-template for the synthesis of molecularly imprinted polymers (MIPs) designed for the selective extraction or chromatographic separation of cinchona alkaloids, such as quinidine [4]. Its close structural mimicry to the target analyte, combined with the elimination of template bleeding issues, enables the creation of highly selective stationary phases for analytical and preparative HPLC applications.

Chiral Method Calibration and Validation

Use high-purity (≥98.0%) hydroquinidine hydrochloride with a certified specific optical rotation ([α]20/D +185.0 to +190.0°) as a reference standard for developing and validating chiral HPLC methods . Its well-defined, batch-consistent properties are essential for ensuring accuracy and reproducibility in the quantitative analysis of cinchona alkaloids and related chiral compounds in pharmaceutical and research laboratories.

Application
Selection Property
Validation Focus
Cardiac sodium channel blockade studies
Reported Vmax depression endpoint context
Sodium channel blockade endpoint review
Ventricular tachycardia model-response studies
Non-redundant antiarrhythmic response context
VT prevention endpoint interpretation
MIP chiral separation research
Pseudo-template imprinting capability
Chiral recognition performance review
Chiral HPLC method calibration
Certified optical rotation and purity
Lot consistency and method reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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